

Co-immunoprecipitation Assay for GSPT1-CRBN Interaction: Application Notes and Protocols

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Compound of Interest

Compound Name: GSPT1 degrader-5

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This document provides detailed application notes and protocols for studying the interaction between the translation termination factor GSPT1 (G1 to S phase transition 1) and Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. The interaction between GSPT1 and CRBN is of significant interest in drug development, particularly in the context of molecular glue degraders that induce this interaction to trigger the targeted degradation of GSPT1 for therapeutic purposes.

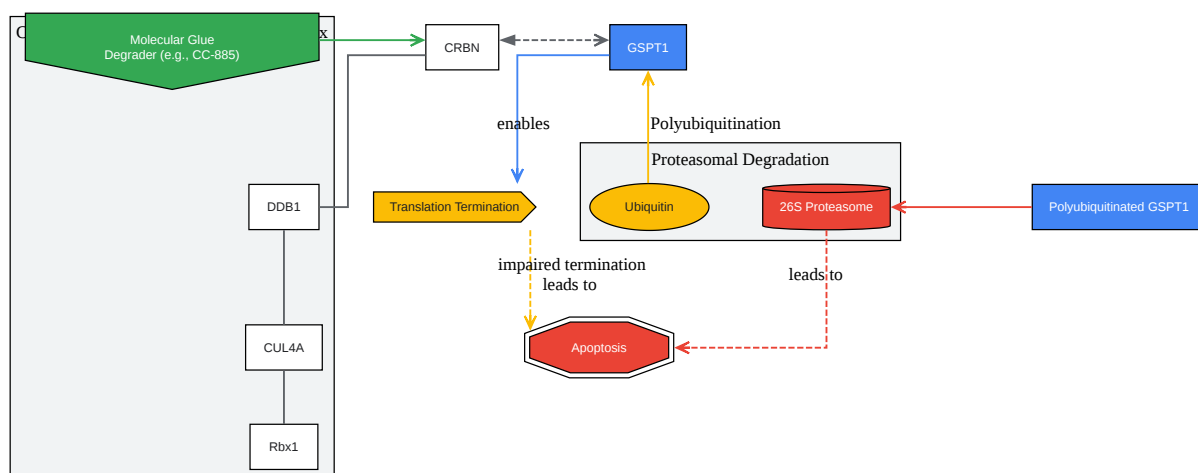
Introduction

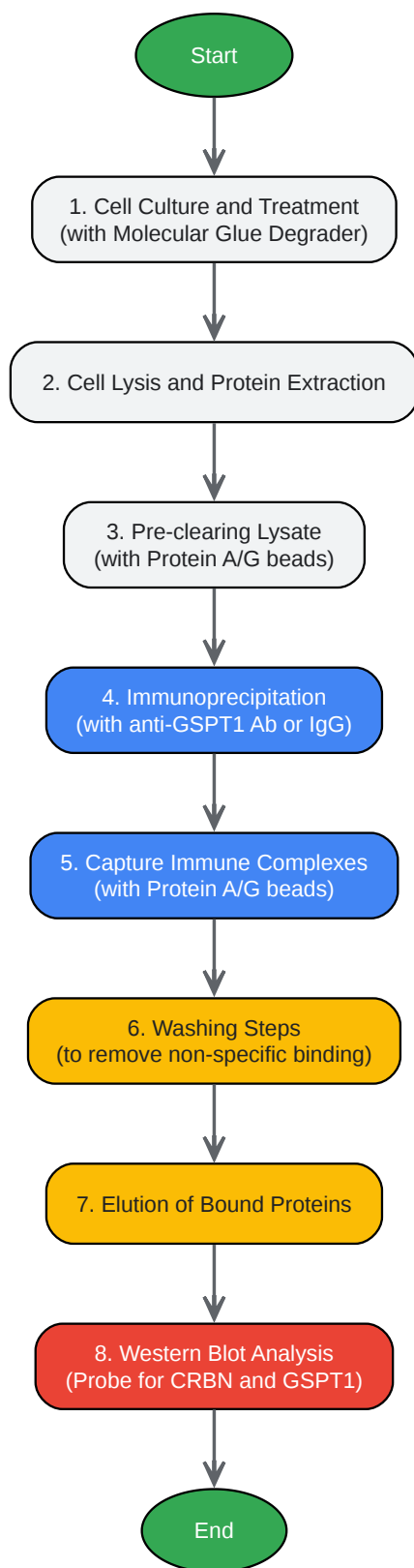
GSPT1, also known as eukaryotic release factor 3a (eRF3a), plays a critical role in the termination of protein synthesis.^[1] Cereblon (CRBN) is a key component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN), which is involved in the ubiquitination of specific substrate proteins, marking them for proteasomal degradation.^{[2][3]}

The direct interaction between GSPT1 and CRBN is the mechanism of action for a class of anti-cancer compounds known as molecular glue degraders, such as CC-885.^{[4][5]} These molecules effectively "glue" GSPT1 to CRBN, leading to the ubiquitination and subsequent degradation of GSPT1.^{[6][7]} This targeted protein degradation has shown promise in treating various cancers.^[8] Co-immunoprecipitation (Co-IP) is a robust and widely used technique to study such protein-protein interactions in a cellular context.

Signaling Pathway and Mechanism of Action

The interaction between GSPT1 and CRBN is central to the mechanism of action of GSPT1-targeting molecular glue degraders. These compounds bind to CRBN and induce a conformational change that creates a novel binding surface for GSPT1. This induced proximity allows the CRL4-CRBN E3 ubiquitin ligase complex to polyubiquitinate GSPT1, targeting it for degradation by the 26S proteasome. The depletion of GSPT1 leads to impaired translation termination, ribosome stalling, and ultimately, apoptosis in cancer cells.





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